molecular formula C19H31NO2 B312266 N-(4-ethoxyphenyl)undecanamide

N-(4-ethoxyphenyl)undecanamide

Cat. No.: B312266
M. Wt: 305.5 g/mol
InChI Key: KYEZQRIJFDKPJV-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)undecanamide (CAS: 85-01-8; systematic name: Acetamide, N-(4-ethoxyphenyl)-) is a secondary amide characterized by an undecanamide chain (11-carbon alkyl group) linked to a 4-ethoxyphenyl aromatic moiety. Its structure combines a hydrophobic alkyl chain with an electron-rich aromatic group, influencing its solubility, reactivity, and coordination properties.

Properties

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)undecanamide

InChI

InChI=1S/C19H31NO2/c1-3-5-6-7-8-9-10-11-12-19(21)20-17-13-15-18(16-14-17)22-4-2/h13-16H,3-12H2,1-2H3,(H,20,21)

InChI Key

KYEZQRIJFDKPJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structural Features :

  • Aromatic group: 5-iodoquinolin-8-yl (electron-deficient heteroaromatic ring with an iodine substituent).
  • Amide chain : Undecanamide (C11).

Key Findings :

  • Used as a bidentate ligand in organoboron polymers synthesized via Sonogashira-Hagihara coupling.
  • Exhibits strong luminescence, with quantum yields (ΦF) up to 0.65 when paired with aryl groups like perfluorophenyl (Ar2 = F) .
  • Comparison: The iodine and quinoline moieties enhance electron-withdrawing effects, improving luminescent efficiency compared to simpler aromatic systems. In contrast, the 4-ethoxyphenyl group in the target compound is electron-donating, which may reduce charge-transfer efficiency but improve solubility in non-polar solvents.

N-(Quinolin-8-yl)acetamide

Structural Features :

  • Aromatic group: Quinolin-8-yl (unsubstituted heteroaromatic ring).
  • Amide chain : Acetamide (C2).

Key Findings :

  • Acts as a ligand in rigid organoboron polymers, achieving ΦF = 0.53.
  • Shorter alkyl chain limits steric hindrance, favoring polymerization yields (84%) .
  • Comparison: The shorter chain and unsubstituted quinoline group result in lower quantum yields than N-(5-iodoquinolin-8-yl)undecanamide. The target compound’s undecanamide chain may enhance thermal stability and reduce crystallinity in polymers.

11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide

Structural Features :

  • Aromatic group: 4-Hydroxyphenyl (polar substituent) with a 3-hydroxy-5-pentylphenoxy side chain.
  • Amide chain : Undecanamide (C11).

Key Findings :

  • Comparison : The hydroxyl groups contrast sharply with the ethoxy group in the target compound, suggesting divergent solubility profiles and biological interactions. The ethoxy group’s electron-donating nature may stabilize the aromatic ring against oxidation compared to hydroxyl substituents.

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

Structural Features :

  • Aromatic group : 4-Ethoxyphenyl (identical to the target compound).
  • Amide chain : Adamantane-based carboxamide (rigid, polycyclic structure).

Key Findings :

  • Comparison : While both compounds share the 4-ethoxyphenyl group, the adamantane moiety in this analog reduces conformational flexibility, which could impede its utility in polymer synthesis compared to the linear undecanamide chain.

Research Implications and Gaps

  • Optical Properties : The target compound’s 4-ethoxyphenyl group may prioritize solubility over luminescence efficiency compared to iodine-substituted analogs .
  • Synthetic Flexibility: The undecanamide chain offers tunability for polymer design, though direct comparative studies with quinoline-based analogs are lacking.

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